(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol
Description
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-3,12H,4H2 |
InChI Key |
YFAIPFKYMBBQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)CO)N=C1Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Ester Precursors
A widely employed strategy involves reducing ester groups at position 3 to primary alcohols. Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes reduction using sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) in ethanol, yielding (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol with 99% efficiency. This method is favored for its high yield and mild conditions.
Table 1: Ester Reduction Conditions and Yields
Chlorination-Oxidation Sequences
Alternative routes begin with hydroxylated intermediates. For instance, 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile treated with POCl₃ at 150°C for 4 hours generates 5-chloro derivatives (53.8% yield). Subsequent reduction of the nitrile group to a hydroxymethyl moiety remains unexplored in the literature but could involve LiAlH₄ or catalytic hydrogenation.
Multi-Step Synthesis from Pyrazole Precursors
Nucleophilic Substitution and Functional Group Interconversion
A patent by Lexicon Pharmaceuticals outlines a pathway starting with 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine. Oxidation of the 3-methyl group to a carboxylic acid followed by esterification and reduction could theoretically yield the target compound, though explicit details are omitted in public disclosures.
Reductive Amination and Alcohol Oxidation
Intermediate aldehydes, such as 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, are accessible via Dess–Martin periodinane oxidation of primary alcohols. While this route diverges from methanol synthesis, it highlights the reactivity of position 3 for further modifications.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Key Methods
The ester reduction route is optimal for large-scale production due to its efficiency, whereas chlorination-oxidation sequences offer flexibility for structural analogs.
Mechanistic Insights and Reaction Optimization
Chemical Reactions Analysis
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol, as effective inhibitors of critical kinases involved in cancer progression. For instance, studies have shown that these compounds can inhibit casein kinase 2 (CK2), a protein kinase implicated in various cancers. The derivatives have demonstrated selective inhibition with IC50 values in the low nanomolar range, indicating their potency against cancer cells while showing minimal cytotoxicity across multiple cancer cell lines .
2. Inhibition of Phosphoinositide 3-Kinase
Another significant application is in the inhibition of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular processes such as proliferation and survival. Pyrazolo[1,5-a]pyrimidine derivatives have been developed to target specific isoforms of PI3K, showing promising selectivity and potency. For example, certain derivatives have exhibited IC50 values as low as 18 nM against PI3Kδ . This specificity could lead to advancements in targeted cancer therapies.
3. Anti-Inflammatory Properties
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. Compounds within this class have been identified as potential treatments for inflammatory diseases due to their ability to inhibit specific inflammatory pathways. This application is particularly relevant given the rising incidence of chronic inflammatory conditions .
Optical Applications
1. Fluorescent Probes
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol and its derivatives have been investigated for their optical properties, making them suitable candidates for use as fluorescent probes in biological imaging and sensing applications. These compounds exhibit tunable photophysical properties that allow for effective use in chemosensing and bioimaging . The ability to modify their electronic structure through synthetic strategies enhances their utility in various optical applications.
2. Material Science
In material science, pyrazolo[1,5-a]pyrimidines are being studied for their potential as solid-state emitters due to favorable emission intensities and stability compared to traditional fluorescent materials. This characteristic positions them well for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Summary of Research Findings
The following table summarizes key findings from recent studies on (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol:
Mechanism of Action
The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclin-dependent kinase 2, thereby affecting cell cycle regulation . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to inhibition of its activity and subsequent downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Reactivity and Functionalization: The 5-chloro substituent in (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol allows SNAr reactions, similar to 5-chloro-3-iodo and 5,7-dichloro analogs. However, the iodine in 5-chloro-3-iodopyrazolo[1,5-a]pyrimidine enables cross-coupling reactions, offering broader synthetic utility . The hydroxymethyl group (–CH2OH) distinguishes the target compound from ketone (9d) or ester (9c) derivatives, providing a polar site for hydrogen bonding or further oxidation to carboxylic acids .
Biological Activity :
- Thiophene-fused derivatives (e.g., 9d) exhibit GABAA receptor affinity due to enhanced aromatic interactions, whereas carboxamide derivatives (e.g., 10a) show cytotoxicity linked to hydrogen-bonding interactions .
- The target compound’s hydroxymethyl group may contribute to kinase inhibition (e.g., CDK2) by interacting with ATP-binding pockets, similar to its phenyl/pyridine-substituted analog .
Physical Properties :
- Melting points vary significantly: thiophene-containing 9d melts at 186–188°C, while the target compound’s mp remains unreported but is likely lower due to the absence of fused rings .
- Lipophilicity increases with aryl substituents (e.g., phenyl in CDK2 inhibitors), impacting membrane permeability and bioavailability .
Biological Activity
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on various research findings.
Molecular Formula: C7H7ClN4O
Molecular Weight: 188.61 g/mol
IUPAC Name: (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol
CAS Number: 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activities of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol include:
- Anticancer Activity: Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties, particularly through the inhibition of key signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects: Studies have highlighted its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
The mechanism of action for (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol may involve:
- Enzyme Inhibition: The compound may inhibit specific kinases involved in cancer progression, such as CK2 and PI3K pathways.
- Receptor Modulation: It could interact with various receptors that regulate cellular functions related to inflammation and immune response.
- Gene Expression Regulation: The compound may influence the expression of genes associated with apoptosis and cell cycle regulation.
Anticancer Activity
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed potent activity against cancer cell lines with IC50 values in the nanomolar range. For instance, (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol was tested against several cancer types and exhibited significant antiproliferative effects.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 0.15 |
| A549 (Lung) | 0.12 |
| HeLa (Cervical) | 0.10 |
Antimicrobial Activity
In antimicrobial assays, the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
In vitro studies indicated that (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol significantly reduced the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Cancer Treatment:
A clinical trial involving patients with advanced solid tumors showed promising results when treated with a regimen including (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol. Patients exhibited improved outcomes with manageable side effects. -
Case Study on Inflammatory Diseases:
In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved mobility in animal models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol and its intermediates?
- Methodology : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation of 5-aminopyrazole derivatives with electrophilic reagents like β-keto esters or enones. For example, 5-aminopyrazole reacts with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol to form intermediates such as methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. Subsequent hydrolysis and coupling with amines or alcohols yield target derivatives .
- Key Steps :
- Temperature control (ambient to reflux) and solvent selection (ethanol, DMF) are critical for regioselectivity.
- Purification via recrystallization (e.g., using i-propanol) or column chromatography ensures high purity .
Q. How is the purity and structural integrity of (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C-NMR confirms substitution patterns (e.g., δ 8.80 ppm for H-2 in pyrimidine ring) and hydroxyl group presence .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 225.63 for ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate) .
- X-ray Crystallography : Resolves bond angles and crystallographic packing (e.g., monoclinic P21/c space group for related compounds) .
Q. What are the key physicochemical properties of (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol?
- Data :
- LogP : ~1.38 (predicts moderate lipophilicity) .
- Melting Point : 147–150°C (for the core 5-chloropyrazolo[1,5-a]pyrimidine) .
- Solubility : Low aqueous solubility; DMSO or ethanol is preferred for biological assays .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyrimidine core be addressed?
- Strategies :
- Catalyst Design : Novel catalysts (e.g., acid/base bifunctional catalysts) improve selectivity during substitutions at C-3, C-5, or C-7 positions .
- Protecting Groups : tert-Butyl carbamate groups stabilize reactive sites during multi-step syntheses (e.g., tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate) .
Q. What biological targets are associated with (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol derivatives?
- Mechanistic Insights :
- Kinase Inhibition : Structural analogs (e.g., pyrazolo[1,5-a]pyrimidine acetamides) inhibit CDK2 and IRAK4, validated via radiolabeled binding assays .
- GABAA Receptor Modulation : Thiophene-substituted derivatives show affinity for GABAA subtypes, predicted via docking studies .
Q. How can computational methods optimize the pharmacokinetic profile of this compound?
- In Silico Tools :
- QSAR Models : Predict bioavailability using descriptors like topological polar surface area (TPSA ~30 Ų) .
- Molecular Dynamics : Simulate blood-brain barrier penetration for CNS-targeted derivatives .
Q. What formulation challenges arise with (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol in preclinical studies?
- Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
